2-Stearo-1-olein, also known as 3-hydroxy-2-(stearoyloxy)propyl oleate, is a triglyceride composed of two stearic acid chains and one oleic acid chain esterified to a glycerol backbone. Its molecular formula is , with a molecular weight of 623.02 g/mol . This compound is commonly found in various natural sources, including animal and plant fats, and has garnered attention for its potential therapeutic and industrial applications.
The synthesis of 2-Stearo-1-olein typically involves the esterification of glycerol with stearic acid and oleic acid. This reaction can be catalyzed by either an acid or base catalyst under controlled temperature and pressure conditions. The general steps involved in the synthesis include:
2-Stearo-1-olein can undergo several chemical reactions:
The mechanism of action for 2-Stearo-1-olein involves its interaction with lipid metabolism pathways. Upon hydrolysis by lipases, it releases free fatty acids and glycerol, which are utilized in various metabolic processes. Key molecular targets include enzymes involved in lipid metabolism such as lipases and acyltransferases. The pathways affected include both the breakdown and synthesis of triglycerides and other lipids .
The compound exhibits typical lipid characteristics, including significant hydrophobicity due to its long fatty acid chains. Its melting point is influenced by the degree of saturation in the fatty acids present; higher saturation typically leads to higher melting points.
2-Stearo-1-olein has diverse applications across various scientific fields:
2-Stearo-1-olein (1-stearoyl-2-oleoyl-sn-glycerol) is synthesized through enzymatic and chemical routes that dictate its regiochemical purity and functional properties. Enzymatic synthesis leverages lipases (e.g., Rhizomucor miehei lipase) with sn-1,3 regiospecificity. These catalysts selectively esterify stearic acid at the sn-1 position of glycerol, while oleic acid incorporates at sn-2 under mild temperatures (40–60°C). This method achieves >90% positional accuracy and yields of 70–85%, avoiding fatty acid degradation [4] [6]. In contrast, chemical synthesis employs non-selective catalysts like sodium methoxide for transesterification of triglycerides (e.g., high-stearic sunflower oil) or direct esterification. Though cost-effective, this route generates positional isomers (e.g., 1-oleoyl-2-stearoyl derivatives) requiring chromatographic separation, reducing net yields to 50–65% [4].
Solvent systems critically influence efficiency. tert-Butanol enhances fatty acid solubility and reduces acyl migration during enzymatic synthesis, while hexane is preferred for chemical routes due to its low polarity. Recent advances include immobilized lipases enabling continuous flow reactors, improving scalability [6].
Table 1: Synthesis Methods for 2-Stearo-1-olein
Method | Catalyst/Reagent | Temperature | Regiospecificity | Yield |
---|---|---|---|---|
Enzymatic | sn-1,3-specific lipase | 40–60°C | >90% | 70–85% |
Chemical | Sodium methoxide | 80–120°C | 40–60% | 50–65% |
Immobilized lipase | Silica-bound lipase B | 45–55°C | >95% | 80–90% |
The functional behavior of 2-Stearo-1-olein is governed by the stereospecific positioning of stearic (C18:0) and oleic (C18:1) acids. Native fats exhibit distinct stereochemical signatures:
Molecular dynamics simulations reveal that sn-2-unsaturated acyl chains introduce a 30° kink in the glycerol backbone. This disrupts crystal lattice formation, lowering the melting point by 15–20°C compared to trisaturated analogs. In contrast, sn-1 stearate stabilizes extended conformations, facilitating β′-crystal formation critical for chocolate tempering [4].
Table 2: Natural TAGs with Varied sn-2 Fatty Acid Distribution
Source | Dominant TAG Species | sn-2 Fatty Acid | Melting Point |
---|---|---|---|
Cocoa butter | POS, SOS, POP | Oleic (C18:1) | 34–36°C |
Lard | OPO, OPL | Palmitic (C16:0) | 40–42°C |
Palm oil | POP, POO | Oleic (C18:1) | 35–37°C |
2-Stearo-1-olein | SOO | Oleic (C18:1) | 28–30°C |
Chemical interesterification (CIE) restructures 2-Stearo-1-olein-containing blends (e.g., palm stearin/palm olein) to enhance functionality. The process randomizes fatty acids using alkaline catalysts (e.g., 0.1–0.5% sodium methoxide) at 90–110°C, breaking ester bonds and redistributing acyl groups. This modifies melting profiles and crystallization kinetics [3] [4].
In palm stearin/olein blends (30:70 w/w), CIE reduces the slip melting point from 42°C to 31°C and delays fat bloom in chocolates by promoting β′ over β crystals. The mechanism involves generating asymmetric TAGs (e.g., SOO from symmetric SOS), which inhibit crystal growth. Differential scanning calorimetry (DSC) thermograms show CIE-introduced TAGs depress the melting onset by 5–8°C and broaden the melting range, enhancing "mouthfeel" in confectionery [3].
Oxidative stability also improves: Randomized palm olein/stearin blends exhibit peroxide values 40% lower than physical mixtures after 12 weeks at 40°C. This arises from disrupted crystallinity reducing oxygen diffusion and the antioxidant effect of newly formed sn-2-oleate TAGs [3].
Table 3: Impact of Interesterification on Palm-Based Blends
Parameter | Physical Blend | Interesterified Blend | Change |
---|---|---|---|
Slip melting point | 42°C | 31°C | ↓ 11°C |
Solid Fat Content (20°C) | 45% | 28% | ↓ 17% |
Peroxide value (12 weeks) | 18 meq/kg | 11 meq/kg | ↓ 39% |
β-crystal formation | Extensive | Minimal | Delayed |
In vivo biosynthesis of 2-Stearo-1-olein occurs via the endoplasmic reticulum (ER)-bound Kennedy pathway, where acyltransferases exhibit strict positional specificity [6] [7]:
LPAT selectivity ensures >80% oleate occupies sn-2 in plants like Brassica spp. Mutant studies show LPAT-silencing redirects oleate to sn-1/3, increasing melting points by 10°C. ER topology further constrains specificity: GPAT and LPAT reside on the ER lumenal surface, segregating saturated and unsaturated acyl-CoA pools [6].
Industrial production exploits this by expressing LPAT in oilseed yeasts, yielding 2-Stearo-1-olein at >50% purity. Challenges include competition from TAG-synthesizing enzymes (e.g., DGAT1), necessitating gene knockout to accumulate diacylglycerols [4].
Table 4: Enzymatic Steps in 2-Stearo-1-olein Biosynthesis
Enzyme | Gene Family | Substrate | Position Specificity | Product |
---|---|---|---|---|
GPAT | GPAT9 | sn-G3P + stearoyl-CoA | sn-1 | 1-stearoyl-G3P |
LPAT | LPAT2 | 1-stearoyl-G3P + oleoyl-CoA | sn-2 | 1-stearoyl-2-oleoyl-G3P |
Phosphatase | PAP | 1-stearoyl-2-oleoyl-G3P | - | 2-Stearo-1-olein |
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